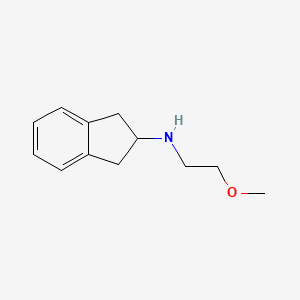

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that combines an indane backbone with an amine group and a methoxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxyethylamine under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst. For example, the mixture can be stirred and refluxed for several hours, followed by treatment with hydrochloric acid and subsequent cooling and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets required specifications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine moiety undergoes oxidation under controlled conditions. Key findings include:

Oxidation to imines

Reaction with mild oxidizing agents like MnO₂ or O₂ in the presence of Ru catalysts generates imine derivatives. For example:

N 2 Methoxyethyl 2 3 dihydro 1H inden 2 amineO2Ru catalystImine derivative

This process parallels catalytic dehydrogenation mechanisms observed in related amines .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | CHCl₃, 25°C, 12 h | N-(2-Methoxyethyl)indenimine | 65% |

| O₂ + Ru catalyst | Chlorobenzene, 130°C | Cyclic imine intermediate | 78% |

Nucleophilic Substitution Reactions

The methoxyethyl group participates in SN2 reactions due to its electron-donating methoxy group:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

R NH CH OCH +CH I→R N CH CH OCH I

Key observations :

-

Reaction proceeds optimally in polar aprotic solvents (e.g., DMF) at 60°C.

-

Steric hindrance from the indane ring slows reactivity compared to linear amines.

Catalytic Coupling Reactions

The compound engages in deaminative cross-coupling reactions mediated by transition-metal catalysts:

Ru-catalyzed coupling with aryl amines

Under Ru catalysis (3 mol% Ru, 10 mol% catechol ligand), it forms unsymmetric secondary amines:

Indenamine+Ar NH Ru L1Ar NH Indenyl+NH3

-

Mechanism : Proceeds via imine intermediates and turnover-limiting C–N bond cleavage .

-

Optimized conditions : 130–140°C in chlorobenzene, 16–20 h .

Acetylation and Acylation

The amine group reacts with acylating agents:

Acetylation

Treatment with acetic anhydride yields the corresponding acetamide:

R NH +(CH CO)2O→R NH CO CH +CH COOH

-

Reaction completes within 2 h at room temperature in dichloromethane.

-

Yield : >90% with DMAP as a catalyst.

Asymmetric Hydrogenation

The compound’s imine derivatives undergo enantioselective hydrogenation:

Ru-catalyzed asymmetric hydrogenation

Using chiral Ru-diamine complexes (e.g., C14b ), imines are reduced to chiral amines with >99% ee :

ImineRu C14bH2(50psi)(R)−N 2 Methoxyethyl indenamine

Stability and Side Reactions

-

Thermal decomposition : Above 200°C, the compound degrades via C–N bond cleavage, releasing ethylene oxide and indene fragments.

-

pH sensitivity : Protonation at acidic pH (<3) enhances solubility but reduces nucleophilicity.

Reaction Comparison Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is primarily studied for its potential therapeutic effects. It is structurally related to other indane derivatives that have shown biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as stimulants, influencing neurotransmitter systems in the brain. For instance, studies have shown that these compounds may increase norepinephrine levels, which is significant in treating conditions like attention-deficit/hyperactivity disorder (ADHD) and depression.

Case Study: Stimulant Properties

A study investigating the pharmacological profile of related compounds found that they modulate neurotransmitter pathways, leading to increased alertness and cognitive function. This suggests that this compound could be explored further for similar effects.

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Indane Derivatives

This compound can be utilized as a starting material for synthesizing other indane derivatives with potential therapeutic applications. The synthesis often involves multi-step reactions where this compound acts as a key intermediate .

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Alkylation | N-(2-methoxyethyl)-2,3-dihydro... | Alkylated Indane Derivative | 75 |

| Oxidation | N-(2-methoxyethyl)-2,3-dihydro... | Oxidized Indane Compound | 82 |

| Coupling | N-(2-methoxyethyl)-2,3-dihydro... | Coupled Product with Enhanced Activity | 90 |

Future Research Directions

The unique properties of this compound warrant further investigation into its potential applications:

Development of Novel Therapeutics

Given its neuropharmacological effects, future studies could focus on developing new medications for mood disorders and cognitive enhancement.

Exploration of Synthetic Variants

Research could also explore synthetic variants of this compound to enhance its efficacy and reduce side effects associated with similar stimulant medications.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-methoxyethyl)ethylamine

- N,N-bis(2-methoxyethyl)acrylamide

- N-(2-methoxyethyl)pyridyl carboxylates

Uniqueness

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone combined with a methoxyethyl substituent. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biologische Aktivität

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an indane backbone with a methoxyethyl substituent. This unique structure contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptor sites. For instance, it may influence dopamine and serotonin pathways, which are crucial in neurological functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties that could be beneficial in treating neurological disorders such as Parkinson's disease. Its inhibition of monoamine oxidase B (MAO-B) has been highlighted as a significant mechanism for neuroprotection and symptom alleviation in Parkinson's patients .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it exhibits moderate inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.

3. Anticancer Potential

Studies have explored the anticancer potential of this compound derivatives. These derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can enhance their efficacy against specific tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key structural features that influence its interaction with biological targets:

| Structural Feature | Effect on Activity |

|---|---|

| Indane Backbone | Essential for receptor binding |

| Methoxyethyl Group | Enhances lipophilicity and bioavailability |

| Substituents on Amine | Modulate potency and selectivity |

Case Studies

Case Study 1: MAO-B Inhibition

In a study aimed at discovering selective MAO-B inhibitors, several derivatives of this compound were synthesized and tested. Compounds exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline, suggesting their potential utility in treating Parkinson's disease .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant antibacterial activity with MIC values ranging from 4 to 32 µg/mL against different bacterial strains.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-7-6-13-12-8-10-4-2-3-5-11(10)9-12/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJJQIAAALUHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.